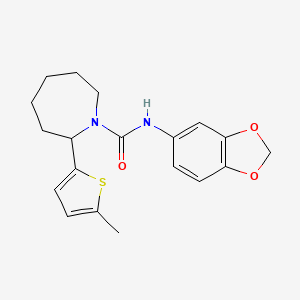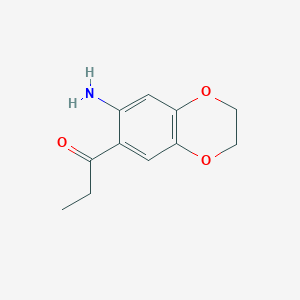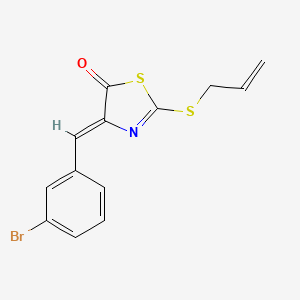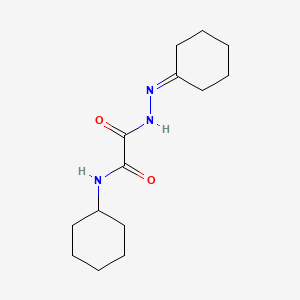
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as BPP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPP is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine, followed by the addition of piperazine and subsequent crystallization with oxalic acid.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate acts as a partial agonist at the dopamine D2 receptor, which plays a key role in the reward pathway in the brain. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the release of norepinephrine and serotonin, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. In animal models, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the expression of several genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and physiology. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its effects on neurotransmitter systems. Finally, there is a need for more research on the potential therapeutic applications of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, particularly in the treatment of drug addiction and withdrawal symptoms.
Méthodes De Synthèse
The synthesis of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the intermediate 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine. The piperazine is then crystallized with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. Specifically, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O.C2H2O4/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23;3-1(4)2(5)6/h1-11,16-17H,12-15,18-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGKPPURWPPAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)

![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)
